4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene
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Overview
Description
4,5-Diiodo-1,8-diazatricyclo[62202,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure and the presence of two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, such as 1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene, using iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-diazido-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene.
Scientific Research Applications
4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms play a crucial role in its reactivity, enabling it to form strong bonds with various substrates. The compound can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene: The parent compound without iodine atoms.
4,5-Dichloro-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene: A similar compound with chlorine atoms instead of iodine.
Uniqueness
4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher reactivity and potential for forming stronger bonds with substrates. This makes it particularly valuable in applications requiring high specificity and reactivity.
Properties
IUPAC Name |
4,5-diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2N2/c11-7-5-9-10(6-8(7)12)14-2-1-13(9)3-4-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFDYOKQNTINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1C3=CC(=C(C=C32)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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